Chondroitin sulfates
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Overview
Description
Chondroitin sulfates are sulfated glycosaminoglycans composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid . These compounds are typically found attached to proteins as part of a proteoglycan. This compound are important structural components of cartilage, providing much of its resistance to compression . They are widely used as dietary supplements for the treatment of osteoarthritis .
Preparation Methods
Chondroitin sulfates can be prepared through various methods, including extraction from animal sources, chemical synthesis, and microbial fermentation.
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Extraction from Animal Sources: : This method involves extracting this compound from animal cartilage, such as shark or bovine cartilage . The extraction process typically includes enzymatic digestion followed by purification steps to isolate the this compound.
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Chemical Synthesis: : Chemical synthesis of this compound involves the use of specific reagents and conditions to create the desired sulfated polysaccharide. For example, heating pyridinium salts of chondroitin 4- and 6-sulfates in dimethyl sulfoxide containing 10% water or methanol at 80°C for 1-5 hours can yield chondroitin preparations with varying sulfur contents .
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Microbial Fermentation: : This method utilizes genetically engineered microorganisms to produce this compound. Microbial fermentation offers a sustainable and scalable alternative to traditional extraction methods .
Chemical Reactions Analysis
Chondroitin sulfates undergo various chemical reactions, including sulfation, desulfation, and depolymerization.
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Sulfation: : This reaction involves the addition of sulfate groups to the chondroitin molecule. Sulfation can be achieved using sulfotransferases and specific acceptor chondroitin domains .
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Desulfation: : The removal of sulfate groups from this compound can be carried out using desulfation enzymes or chemical reagents .
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Depolymerization: : This reaction involves breaking down the chondroitin sulfate chains into smaller fragments. Depolymerization can be achieved using enzymes such as chondroitinases .
Scientific Research Applications
Chondroitin sulfates have a wide range of scientific research applications across various fields:
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Medicine: : this compound are used in the treatment of osteoarthritis due to their anti-inflammatory properties and ability to stimulate the synthesis of proteoglycans and hyaluronic acid . They are also being investigated for their potential in treating coronary artery disease and diabetes management .
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Biomaterials: : this compound are used in the development of hydrogels and drug delivery systems due to their biocompatibility and ability to form stable structures .
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Biology: : this compound play a role in various biological processes, including cell signaling, tissue repair, and inflammation regulation .
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Industry: : this compound are used in the production of functional foods and dietary supplements .
Mechanism of Action
The mechanism of action of chondroitin sulfates involves several pathways:
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Anti-inflammatory Activity: : this compound inhibit the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to cartilage matrix damage and chondrocyte death .
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Stimulation of Proteoglycan and Hyaluronic Acid Synthesis: : this compound stimulate the synthesis of proteoglycans and hyaluronic acid, which are essential components of the cartilage matrix .
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Decreased Catabolic Activity of Chondrocytes: : this compound reduce the catabolic activity of chondrocytes, thereby preventing cartilage degradation .
Comparison with Similar Compounds
Chondroitin sulfates can be compared with other glycosaminoglycans such as heparin, hyaluronic acid, and dermatan sulfate.
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Heparin: : Heparin is a highly sulfated glycosaminoglycan with strong anticoagulant properties. Unlike this compound, heparin is primarily used in the prevention and treatment of blood clots .
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Hyaluronic Acid: : Hyaluronic acid is a non-sulfated glycosaminoglycan that plays a key role in maintaining the viscoelastic properties of synovial fluid in joints. It is used in the treatment of osteoarthritis and in cosmetic applications .
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Dermatan Sulfate: : Dermatan sulfate is similar to this compound but has different sulfation patterns and biological functions. It is involved in wound healing and anticoagulation .
This compound are unique due to their specific sulfation patterns and their role in cartilage structure and function. Their ability to provide resistance to compression and their anti-inflammatory properties make them particularly valuable in the treatment of osteoarthritis .
Properties
Molecular Formula |
C13H21NO15S |
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Molecular Weight |
463.37 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[(2R,3R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4-,5+,6-,7-,8?,9+,11-,12-,13-/m1/s1 |
InChI Key |
KXKPYJOVDUMHGS-OCRSLBAVSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](O[C@@H]([C@@H](C1O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)OS(=O)(=O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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